

meso-zeaxanthin vs lutein vs zeaxanthin stereoisomer differences

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Compound Focus: Meso-Zeaxanthin

CAS No.: 31272-50-1

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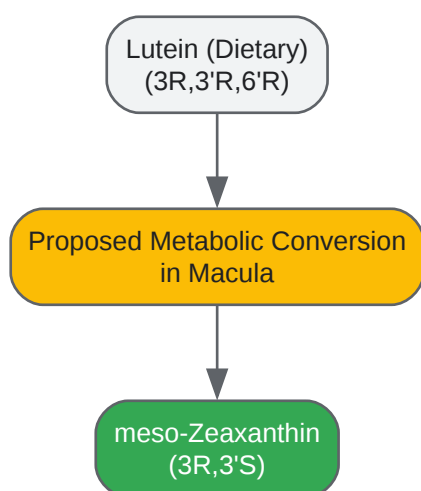
Chemical Structure and Stereochemistry

The fundamental differences between these carotenoids lie in their chemical structure and stereochemistry, which dictate their physical properties and biological functions.

Feature	Lutein	Zeaxanthin	meso-Zeaxanthin
Systematic Name	(3R,3'R,6'R)- β,ϵ -carotene-3,3'-diol [1]	(3R,3'R)- β,β -carotene-3,3'-diol [1]	(3R,3'S)- β,β -carotene-3,3'-diol [2]
Molecular Formula	C ₄₀ H ₅₆ O ₂ [3]	C ₄₀ H ₅₆ O ₂ [4]	C ₄₀ H ₅₆ O ₂ [2]
Ionone Rings	One β -ring and one ϵ -ring [5]	Two β -rings [6]	Two β -rings [6]
Chiral Centers	3 (C3, C3', C6') [4]	2 (C3, C3') [4]	2 (C3, C3'); the (3R,3'S) and (3S,3'R) forms are identical (meso compound) [4]

Feature	Lutein	Zeaxanthin	meso-Zeaxanthin
Conjugated Double Bonds	10 [6]	11 [6]	11 [6]
Primary Dietary Source	Dietary intake (green leafy vegetables, etc.) [3]	Dietary intake (corn, peppers, etc.) [7]	Believed to be formed in the macula from lutein; minor dietary sources (some fish) [3] [2]

The following diagram illustrates the core metabolic pathway for the formation of **meso-zeaxanthin** from lutein in the human macula.



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*Diagram 1: Proposed endogenous metabolic pathway for **meso-zeaxanthin** formation from dietary lutein in the human retina. [3] [1]*

Anatomical Distribution and Physiological Role

These carotenoids are uniquely concentrated in the human macula lutea ("yellow spot") and are collectively known as Macular Pigment (MP). [3] [6] Their distribution within the retina is highly specific.

Aspect	Lutein	Zeaxanthin & meso-Zeaxanthin
Retinal Concentration Gradient	Dominates in the peripheral macula [3] [8]	Dominates in the central fovea (epicenter) [3] [8]
Ratio in Central Fovea	~25% [6]	Zeaxanthin (~18%) + meso-Zeaxanthin (~18%) = ~50% [6]
Ratio in Peripheral Retina	> 67% (2/3) [3]	< 33% (1/3) [3]
Spatial Dominance	Peripheral macula [9]	Central fovea (epicenter) [9]
Key Binding Proteins	StARD3 (also known as MLN64) [3]	Glutathione S-transferase P1 (GSTP1) [3]

This distribution is facilitated by specific, high-affinity binding proteins. StARD3 is primarily responsible for binding lutein, while GSTP1 binds zeaxanthin and **meso-zeaxanthin**. [3]

Functional Differences and Protective Mechanisms

The macular carotenoids protect the retina through two primary mechanisms: filtering high-energy blue light and acting as potent antioxidants.

Function	Lutein	Zeaxanthin & meso-Zeaxanthin
Blue Light Filtration	Strong absorber ~460 nm [8]	Strong absorber ~460 nm [8]
Antioxidant Efficacy	Potent antioxidant [8]	More potent antioxidant than lutein; meso-zeaxanthin is the most powerful of the three [2] [8]
Mechanism	Quenches singlet oxygen, scavenges reactive oxygen species (ROS) [8]	More effective at quenching singlet oxygen and preventing lipid peroxidation [1] [8]

Function	Lutein	Zeaxanthin & meso-Zeaxanthin
Membrane Orientation	Tends to align parallel to membrane surface [1]	Spans the membrane in perpendicular orientation, protecting interior fatty acid chains [1]
Synergistic Effect	A combination of all three carotenoids exhibits the greatest antioxidant potential. [2]	

Analytical Methodologies and Experimental Data

Accurate separation and quantification are crucial for research. The following experimental details are drawn from key supplementation studies.

Detailed Protocol: Supplementation and Analysis

This methodology is adapted from a 2007 study investigating MP response to a supplement containing all three carotenoids. [1]

- **1. Study Design:**

- A 120-day supplementation trial.
- **Intervention Group (n=10):** Received gel caps containing **meso-zeaxanthin (14.9 mg/day)**, lutein (5.5 mg/day), and zeaxanthin (1.4 mg/day) suspended in soybean oil.
- **Control Group (n=9):** Received a placebo.
- Subjects maintained normal diets but refrained from other supplements containing >0.25 mg/day of L or Z.

- **2. Serum Carotenoid Analysis (HPLC):** [1]

- **Objective:** To confirm absorption of ingested carotenoids into the bloodstream.
- **Method:** High-Performance Liquid Chromatography (HPLC) of blood serum samples collected prior to and during the supplementation period.
- **Key Finding:** The presence of all three carotenoids (L, Z, and MZ) was confirmed in the serum of the supplementation group, demonstrating that orally ingested **meso-zeaxanthin** is absorbed.

- **3. Macular Pigment Optical Density (MPOD) Measurement:** [1]

- **Objective:** To quantify the change in carotenoid concentration in the retina.
- **Method:** Heterochromatic Flicker Photometry (HPD). This psychophysical technique measures the absorption of blue light by MP at the fovea compared to a peripheral reference location.
- **Procedure:** Subjects adjusted the intensity of a flickering blue light (460 nm) to the point of "minimal flicker" at the fovea and a peripheral retinal location. The log difference in radiance required is the MPOD.
- **Acceptance Criterion:** Subjects were trained until the standard error of the mean for 5 central and 5 peripheral settings was ≤ 0.020 absorbance units.
- **Key Finding:** The supplementation group showed a significant increase in MPOD ($+0.59 \pm 0.79$ mAU/day) compared to the placebo group (-0.17 ± 0.42 mAU/day).

Bioavailability Study (COAST Trial)

A more recent 2018 study (COAST) compared the bioavailability of different formulations, providing insights into advanced analytical techniques. [10]

- **Formulations Tested:** Free carotenoids in sunflower oil, free carotenoids in omega-3 oil, and carotenoid diacetates (Ld, Zd, MZd) in a **micromicellar formulation**.
- **Advanced Analysis:** The study used **Dual-wavelength Autofluorescence (AF)** with the Spectralis MPOD module for a potentially more objective measure of macular pigment.
- **Key Finding:** The micromicellar diacetate formulation resulted in a significantly higher mean response in serum concentrations of Z and MZ compared to the traditional oil-based formulations. [10]

Clinical and Industrial Relevance

Area	Relevance & Application
Age-Related Macular Degeneration (AMD)	AREDS2 and other studies show supplementation with L and Z reduces risk of progression to late AMD. [8] Formulations with all three carotenoids show promise in enhancing MP and visual function. [2]
Visual Performance	MP enhances visual function by reducing glare disability, improving contrast sensitivity, and decreasing photostress recovery time. [8]

Area	Relevance & Application
Supplement Formulation	Bioavailability is formulation-dependent. New technologies like micromicellar diacetates show enhanced bioavailability. [10]
Industrial Production	meso-Zeaxanthin is produced industrially from marigold-derived lutein via base-catalyzed isomerization, which converts the ϵ -ring of lutein into a β -ring. [2]

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